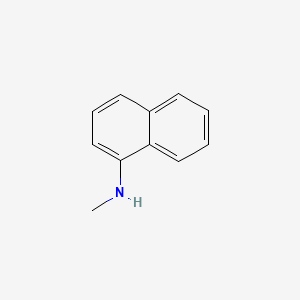
N-methylnaphthalen-1-amine
Cat. No. B1330401
Key on ui cas rn:
2216-68-4
M. Wt: 157.21 g/mol
InChI Key: AKEYUWUEAXIBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06054614
Procedure details


Into a solution of 10 g (68 mmol) of α-tetralone in 140 mL of toluene is added 200 mL (400 mmol) of a 2.0 M tetrahydrofuran solution of methylamine at -5° C. to 0° C. After the addition is complete, the reaction mixture is cooled to -40° C. and 34.6 mL (34.6 mmol) of a 1 M solution of titanium tetrachloride in methylene chloride is added over a 15 minute period. After this addition is complete, the reaction mixture is allowed to warm to ambient temperature. After stirring at ambient temperature for 16 hours, the reaction mixture is filtered and the filtrate is concentrated to a crude oil. The crude oil is then dissolved in 150 mL of xylene and 200 mg of 5% palladium on charcoal catalyst is added. The reaction mixture is then heated to reflux for 16 hours. The palladium catalyst is then removed by filtration and the filtrate is concentrated to give 9 g of a crude oil which is purified by flash chromatography (silica gel, 2.5% ethyl acetate in hexane) to give 6 g of an oil in 60% yield.




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH2:11][C:9](=O)[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.O1CCCC1.[CH3:17][NH2:18]>C1(C)C=CC=CC=1.C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:17][NH:18][C:9]1[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:2]=[CH:1][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC2=CC=CC=C2C(=O)C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at ambient temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After this addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated to a crude oil
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude oil is then dissolved in 150 mL of xylene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
200 mg of 5% palladium on charcoal catalyst is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The palladium catalyst is then removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 9 g of a crude oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by flash chromatography (silica gel, 2.5% ethyl acetate in hexane)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=CC=CC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

